molecular formula C13H21NO B1325435 7-(3-Oxocyclohexyl)heptanenitrile CAS No. 898784-99-1

7-(3-Oxocyclohexyl)heptanenitrile

Cat. No. B1325435
M. Wt: 207.31 g/mol
InChI Key: OJNNVKYEGQPMFK-UHFFFAOYSA-N
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Description

7-(3-Oxocyclohexyl)heptanenitrile is a chemical compound with the CAS Number: 898784-99-1 . It has a molecular weight of 207.32 and its molecular formula is C13H21NO .


Molecular Structure Analysis

The InChI code for 7-(3-Oxocyclohexyl)heptanenitrile is 1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of 7-(3-Oxocyclohexyl)heptanenitrile is 355.5°C at 760 mmHg . The refractive index is 1.468 .

Scientific Research Applications

Construction of Bicyclic Systems

  • A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed using cis-3,4-epoxy-1-cyclohexanol derivatives, which were transformed into the 7-oxabicyclo[2.2.1]heptane derivative in high yield through a reaction involving lithium alkoxide and iodohydrin (Iwakura, Tokura, & Tanino, 2017).

Synthesis of Heterocyclic Compounds

  • Research demonstrates the synthesis of 2-Amino-benzophenones and 7-Oxo-hepta-2,4-diennitriles through the reaction of 2,4,6-Triarylpyrylium salts with 4-Nitrobenzyl cyanide (Zimmermann & Jones, 1993).

Catalytic Reactions

  • A study on the hydrocyanation of hexene-1 using Ni(0) phosphite complexes as catalysts revealed insights into the formation of heptanenitrile and 2-methylhexanenitrile, showcasing how Lewis acid enhances reaction rates and affects product ratios (Taylor & Swift, 1972).

Amination Studies

  • Ammonolysis of 7-chloroheptanenitrile with liquid ammonia was studied, revealing conditions for the preparation of primary, secondary, and tertiary amines, an essential aspect of organic synthesis (Vasil'eva & Freĭdlina, 1964).

Dioxygen Activation in Oxidation Reactions

  • The [(N4Py)FeII]2+ complex has been shown to activate dioxygen for the oxidation of cyclohexene and limonene, demonstrating the use of dioxygen as an oxidant in fine chemicals production (Rydel-Ciszek et al., 2023).

Electrochemical Grafting

  • Research on the electrochemically assisted grafting process of glassy carbon using a bithiophene derivative explored the reactivity of these systems in electroreduction processes, indicating potential applications in materials science (Tassinari et al., 2013).

properties

IUPAC Name

7-(3-oxocyclohexyl)heptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNNVKYEGQPMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642358
Record name 7-(3-Oxocyclohexyl)heptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Oxocyclohexyl)heptanenitrile

CAS RN

898784-99-1
Record name 7-(3-Oxocyclohexyl)heptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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